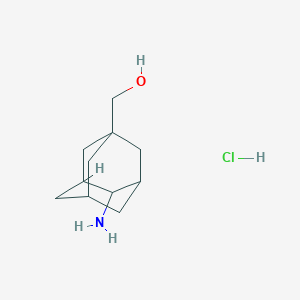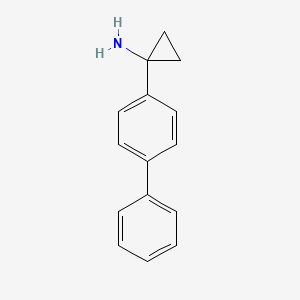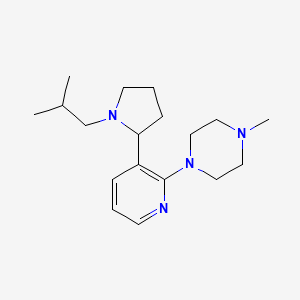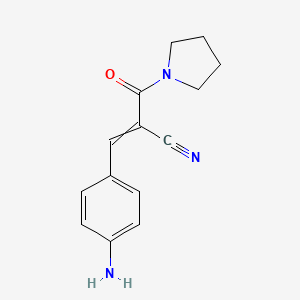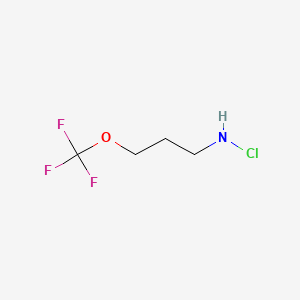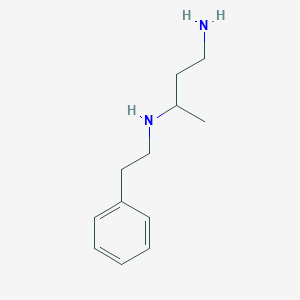
3-N-(2-phenylethyl)butane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(2-phenylethyl)butane-1,3-diamine is an organic compound that belongs to the class of 1,3-diamines These compounds are characterized by the presence of two amino groups attached to the first and third carbon atoms of a butane chain The phenylethyl group attached to the nitrogen atom adds to the complexity and potential functionality of the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-phenylethyl)butane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 1,3-dibromobutane with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the amino groups from the 2-phenylethylamine.
Another method involves the reductive amination of 3-oxo-1-phenylbutane with 2-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a more direct route to the desired diamine by forming the carbon-nitrogen bonds in a single step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-N-(2-phenylethyl)butane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
3-N-(2-phenylethyl)butane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-N-(2-phenylethyl)butane-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the diamine moiety can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a shorter carbon chain.
1,3-Diaminobutane: Similar structure but lacks the phenylethyl group.
2-Phenylethylamine: Contains the phenylethyl group but lacks the additional amino group.
Uniqueness
3-N-(2-phenylethyl)butane-1,3-diamine is unique due to the presence of both the phenylethyl group and the 1,3-diamine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The phenylethyl group can enhance lipophilicity and membrane permeability, while the diamine structure provides multiple sites for chemical modification and interaction with other molecules.
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
3-N-(2-phenylethyl)butane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(7-9-13)14-10-8-12-5-3-2-4-6-12/h2-6,11,14H,7-10,13H2,1H3 |
InChI 键 |
MOISNRLATWGSBX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


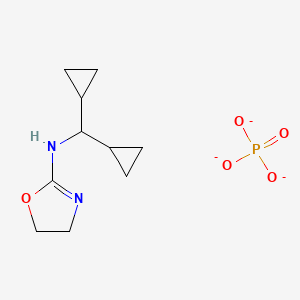
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
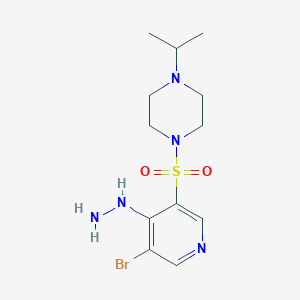


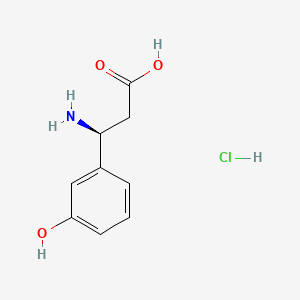
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
